Pentafluorosulfanylamine Pentafluorosulfanylamine
Brand Name: Vulcanchem
CAS No.: 15192-28-6
VCID: VC21051561
InChI: InChI=1S/F5H2NS/c1-7(2,3,4,5)6/h6H2
SMILES: NS(F)(F)(F)(F)F
Molecular Formula: F5H2NS
Molecular Weight: 143.08 g/mol

Pentafluorosulfanylamine

CAS No.: 15192-28-6

Cat. No.: VC21051561

Molecular Formula: F5H2NS

Molecular Weight: 143.08 g/mol

* For research use only. Not for human or veterinary use.

Pentafluorosulfanylamine - 15192-28-6

Specification

CAS No. 15192-28-6
Molecular Formula F5H2NS
Molecular Weight 143.08 g/mol
Standard InChI InChI=1S/F5H2NS/c1-7(2,3,4,5)6/h6H2
Standard InChI Key RESCIWUZWYWXFH-UHFFFAOYSA-N
SMILES NS(F)(F)(F)(F)F
Canonical SMILES NS(F)(F)(F)(F)F

Introduction

Structure and General Properties

Pentafluorosulfanylamine consists of a pentafluorosulfanyl group (SF5) directly bonded to an amine group (NH2). The SF5 group exhibits a characteristic square pyramidal geometry, with four equatorial fluorine atoms forming a square positioned at approximately 90-degree angles to both the axial fluorine atom and the central sulfur atom . This unique three-dimensional arrangement contributes significantly to the compound's chemical and physical properties.

The pentafluorosulfanyl group is known for its remarkable stability, with the sulfur atom in a hypervalent hexacoordinated state with an octahedral geometry of the ligands . When bonded to an amine group, this structural arrangement would likely result in a compound with distinctive reactivity patterns and physicochemical properties.

Physical and Chemical Properties

Electronegativity and Electronic Effects

The pentafluorosulfanyl group possesses high group electronegativity, with measurements ranging from 2.88 to 3.62 on the Pauling scale depending on the measurement technique employed . This high electronegativity would make pentafluorosulfanylamine significantly polarized, with the electron density drawn toward the SF5 group and away from the nitrogen atom.

The SF5 group is highly electron-withdrawing, as evidenced by its Hammett sigma values. For comparison, the Hammett sigma para (σP) value for the SF5 group is 0.68, which exceeds that of the trifluoromethyl (CF3) group at 0.53 . This strong electron-withdrawing character would likely affect the basicity of the amine group in pentafluorosulfanylamine, reducing its ability to donate its lone pair of electrons compared to simpler amines.

Steric Properties and Molecular Volume

The pentafluorosulfanyl group occupies substantial three-dimensional space, with an estimated volume of 49.2 cm³/mol . Its steric bulk is slightly less than that of a tert-butyl group, as evidenced by comparative bond angle measurements . In pentafluorosulfanylamine, this bulky group attached to a relatively small amine would create significant steric hindrance, potentially affecting its reactivity and binding capabilities in biological systems.

Lipophilicity and Solubility Characteristics

The SF5 group is characterized by high lipophilicity, with measurements based on octanol/water partition coefficients indicating values that are only surpassed by the thiofluoromethyl (SCF3) functional group . This lipophilic character would likely make pentafluorosulfanylamine more soluble in non-polar solvents than typical amines, potentially enhancing its membrane permeability in biological systems.

MethodStarting MaterialsKey Reaction ConditionsPotential Challenges
Direct fluorinationSulfur-nitrogen compoundsStrong fluorinating agents, controlled temperatureSelectivity, handling of reactive intermediates
SF5Cl aminationSF5ClAppropriate nitrogen sources, radical or nucleophilic conditionsRegioselectivity, competing reactions
Functional group modificationSF5-containing precursorsReduction or substitution reactionsAvailability of suitable precursors
Flow chemistry approachS8, TCCA, KF, nitrogen sourceCustom-made stirring reactor, controlled flow rateScale-up, purification challenges

Comparison with Related Compounds

Comparison with Trifluoromethylamine

The SF5 group exhibits higher electronegativity (σP value of 0.68 compared to 0.53 for CF3) , greater steric bulk, and different three-dimensional geometry. These differences would likely result in pentafluorosulfanylamine having reduced basicity, greater steric hindrance, and different reactivity patterns compared to trifluoromethylamine.

Comparison with Other SF5-Containing Compounds

Compared to other SF5-containing compounds such as pentafluorosulfanylbenzene (SF5-C6H5), pentafluorosulfanylamine would likely show distinct differences in reactivity due to the presence of the amine group. While aryl-SF5 compounds are known for their stability and inertness , the amine functionality in pentafluorosulfanylamine would provide a reactive site for further chemical transformations, potentially making it a valuable building block for the synthesis of more complex SF5-containing compounds.

Research Challenges and Future Directions

Synthetic Challenges

Despite recent advances in SF5 chemistry, the synthesis of pentafluorosulfanylamine remains challenging. The lack of straightforward lab-scale synthetic methods for introducing the SF5 group into organic molecules has hindered progress in this area . Future research might focus on developing more accessible synthetic routes to pentafluorosulfanylamine, possibly building on recent advances in flow chemistry for the synthesis of SF5Cl .

Characterization and Property Determination

Comprehensive characterization of pentafluorosulfanylamine through techniques such as NMR, IR, and Raman spectroscopy would be essential for understanding its structure and properties. Computational studies could also provide valuable insights into its electronic structure, reactivity, and potential applications.

Application Development

The development of applications for pentafluorosulfanylamine would require systematic investigation of its reactivity, stability, and behavior in various environments. Collaboration between synthetic chemists, medicinal chemists, materials scientists, and other specialists would be essential for realizing the potential of this compound in various fields.

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